5-Bromo-2-(trifluoromethylthio)aniline

Medicinal Chemistry Drug Design Physicochemical Properties

5-Bromo-2-(trifluoromethylthio)aniline (CAS 1154964-00-7) is the definitive scaffold for projects requiring enhanced lipophilicity. Its unique 2-SCF₃/5-Br substitution pattern critically impacts pharmacokinetic profiles and cross-coupling regioselectivity—substituting analogs without rigorous validation risks invalidating structure-activity data. The robust 5-Br handle enables systematic library synthesis via Suzuki or Buchwald-Hartwig reactions. Ensure your lead optimization programs are built on precise chemistry. Select this >98% purity intermediate to secure reliable, reproducible results in CNS and agrochemical research.

Molecular Formula C7H5BrF3NS
Molecular Weight 272.09 g/mol
Cat. No. B12851499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(trifluoromethylthio)aniline
Molecular FormulaC7H5BrF3NS
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N)SC(F)(F)F
InChIInChI=1S/C7H5BrF3NS/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H,12H2
InChIKeyIABMSAKYOXNHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(trifluoromethylthio)aniline: Halogenated Aniline Building Block


5-Bromo-2-(trifluoromethylthio)aniline (CAS 1154964-00-7) is a substituted aniline derivative featuring a bromo substituent at the 5-position and a trifluoromethylthio (SCF₃) group at the 2-position on the aromatic ring . This compound has a molecular formula of C₇H₅BrF₃NS and a molecular weight of 272.09 g/mol . The combination of halogen (Br) and sulfur-containing fluorinated (SCF₃) substituents confers distinct electronic properties and a predicted LogP of 3.6432, indicative of significant lipophilicity . As a multifunctional aniline scaffold, it serves as a versatile intermediate in synthetic chemistry, with the primary amino group enabling further derivatization .

Why In-Class 5-Bromo-2-(trifluoromethylthio)aniline Substitution Fails


The position and combination of substituents on the aniline ring critically determine both reactivity and physical properties. While several brominated or trifluoromethylthio-substituted anilines exist (e.g., 4-(trifluoromethylthio)aniline, 2-bromo-5-(trifluoromethyl)aniline), substituting one for 5-Bromo-2-(trifluoromethylthio)aniline without quantitative justification is risky . The specific 2-SCF₃ and 5-Br substitution pattern dictates unique electronic effects, impacting both the nucleophilicity of the amino group and the regioselectivity of subsequent reactions like cross-couplings . Furthermore, the high lipophilicity (LogP 3.6432) conferred by the SCF₃ group can drastically alter a molecule's pharmacokinetic profile in medicinal chemistry applications, making any analog replacement without comparative data potentially invalid . The following section details quantifiable differences where available to guide proper selection.

5-Bromo-2-(trifluoromethylthio)aniline: Quantified Differentiation vs. Analogs


Lipophilicity (cLogP) Differentiation: SCF₃ vs. CF₃ and H

The trifluoromethylthio (SCF₃) group confers significantly higher lipophilicity compared to other common substituents. The calculated partition coefficient (cLogP) for 5-Bromo-2-(trifluoromethylthio)aniline is 3.6432 . This is markedly higher than the cLogP of 2.62 for the analogous trifluoromethyl (CF₃) substituted aniline, 2-Bromo-5-(trifluoromethyl)aniline , and substantially higher than the cLogP of 0.90 for the unsubstituted aniline . This increase in lipophilicity is a primary driver for including the SCF₃ group in drug discovery programs to modulate membrane permeability and metabolic stability .

Medicinal Chemistry Drug Design Physicochemical Properties

Commercial Purity Specification: Direct Comparison of Available Grades

Commercial availability and purity are key procurement metrics. 5-Bromo-2-(trifluoromethylthio)aniline is available from specialty chemical suppliers with a minimum stated purity of 98% . This meets or exceeds the typical purity offered for closely related analogs, such as 4-(trifluoromethylthio)aniline (CAS 372-16-7), which is also commonly offered at 98% purity . This ensures that selecting the target compound does not compromise on the initial quality of the building block compared to its simpler positional isomer.

Organic Synthesis Procurement Quality Control

Synthetic Utility: Differentiated Reactivity at the 5-Bromo Position

The presence of a bromine atom at the 5-position provides a defined and synthetically robust handle for further elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]. In contrast, analogs lacking a halogen (e.g., 2-(trifluoromethylthio)aniline) or those substituted at a different position (e.g., 3-Bromo-2-(trifluoromethylthio)aniline) will exhibit different regioselectivity and reactivity profiles. The specific electronic environment created by the 2-SCF₃ group can influence the rate of oxidative addition at the 5-Br site, which is a distinct feature compared to non-halogenated or differently halogenated anilines [1].

Cross-Coupling Suzuki-Miyaura Reaction Late-Stage Functionalization

Predicted Physicochemical Profile: TPSA and Hydrogen Bonding

The calculated topological polar surface area (TPSA) for 5-Bromo-2-(trifluoromethylthio)aniline is 26.02 Ų, and it possesses 2 hydrogen bond acceptors and 1 hydrogen bond donor . This profile is consistent with good oral bioavailability potential according to Lipinski's Rule of Five (TPSA < 140 Ų). While this is a class characteristic for many small aromatic amines, the specific value is determined by the unique substitution pattern and can be compared directly against other analogs to fine-tune a molecule's physicochemical space. For instance, an analog with an additional polar substituent would have a higher TPSA and potentially different permeability characteristics.

Drug-likeness Medicinal Chemistry Physicochemical Properties

Primary Research Applications for 5-Bromo-2-(trifluoromethylthio)aniline


Lead Optimization in Medicinal Chemistry for Enhanced Membrane Permeability

In drug discovery programs, 5-Bromo-2-(trifluoromethylthio)aniline is an ideal building block for synthesizing analogs of biologically active molecules where enhanced lipophilicity is desired . The high LogP of 3.6432, driven by the SCF₃ group, can improve a compound's ability to cross biological membranes, including the blood-brain barrier, and may also alter its metabolic stability compared to CF₃ or unsubstituted analogs . This makes it a strategic choice for CNS drug discovery projects or for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead series.

Synthesis of Diversified Compound Libraries via Cross-Coupling

The 5-bromo substituent serves as a robust anchor for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. Researchers can leverage this reactivity to systematically install a wide variety of aryl, heteroaryl, or amino groups at the 5-position, creating diverse libraries of novel compounds for biological screening or materials science applications. The presence of the 2-SCF₃ group can also influence the electronic properties and regioselectivity of these reactions [1].

Agrochemical Intermediate Development

Fluorinated and sulfur-containing aromatic amines are prevalent motifs in modern agrochemicals due to their favorable physicochemical properties [2]. 5-Bromo-2-(trifluoromethylthio)aniline can serve as a key intermediate in the synthesis of novel herbicides, fungicides, or insecticides [2]. Its structural features allow for the fine-tuning of a molecule's lipophilicity and metabolic stability, which are critical for optimizing the potency, selectivity, and environmental fate of crop protection agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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